molecular formula C19H16ClNO4 B5226782 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B5226782
M. Wt: 357.8 g/mol
InChI Key: OQVNBDDBXLSGSZ-UHFFFAOYSA-N
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Description

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of curcuminoids, which are natural compounds found in turmeric with various biological activities.

Mechanism of Action

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its biological effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant defense mechanisms. This compound has also been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its poor bioavailability, which may limit its therapeutic efficacy in vivo.

Future Directions

There are several future directions for the research on 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. One of the areas of interest is the development of this compound analogs with improved bioavailability and efficacy. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of this compound may provide insights into the development of novel therapeutic strategies for various diseases.

Synthesis Methods

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a series of chemical reactions starting from curcumin, a natural compound found in turmeric. The synthesis involves the demethylation of curcumin followed by the introduction of an ethyl group and a chloro group to the phenyl ring. The final step involves the introduction of a pyrrole ring to the molecule.

Scientific Research Applications

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-12-5-4-6-15(11-12)25-17-16(20)18(22)21(19(17)23)13-7-9-14(24-2)10-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVNBDDBXLSGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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